3-methyl-N-[4-(4-methylpiperazin-1-yl)phenyl]butanamide
Description
3-Methyl-N-[4-(4-methylpiperazin-1-yl)phenyl]butanamide is a tertiary amine featuring a butanamide backbone substituted with a methyl group at the third carbon and a 4-methylpiperazine moiety attached to the phenyl ring.
Properties
IUPAC Name |
3-methyl-N-[4-(4-methylpiperazin-1-yl)phenyl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O/c1-13(2)12-16(20)17-14-4-6-15(7-5-14)19-10-8-18(3)9-11-19/h4-7,13H,8-12H2,1-3H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKZYSTMTUMHLFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC1=CC=C(C=C1)N2CCN(CC2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-[4-(4-methylpiperazin-1-yl)phenyl]butanamide typically involves the reaction of 4-methylpiperazine with a suitable acylating agent. One common method involves the use of butanoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic acyl substitution, forming the desired amide bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-[4-(4-methylpiperazin-1-yl)phenyl]butanamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium catalyst.
Substitution Reagents: Halogenated compounds like bromoethane.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
3-methyl-N-[4-(4-methylpiperazin-1-yl)phenyl]butanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of 3-methyl-N-[4-(4-methylpiperazin-1-yl)phenyl]butanamide involves its interaction with specific molecular targets. The piperazine ring can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to changes in cellular pathways and biological responses .
Comparison with Similar Compounds
N-(4-Methyl-3-((4-(Pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-Methylpiperazin-1-yl)methyl)benzamide
- Structural Differences: While sharing the 4-methylpiperazine-phenyl motif, this compound incorporates a pyrimidin-2-yl amino group and a benzamide core instead of the butanamide chain.
- Functional Implications: The pyrimidine and benzamide groups may enhance binding to kinase targets due to aromatic stacking interactions, which are absent in the simpler butanamide structure.
N-(4-(5-Chloropyridin-3-yl)phenyl)-2-(2-(Cyclopropanesulfonamido)pyrimidin-4-yl)butanamide
- Structural Differences : This patented CTPS1 inhibitor retains the butanamide backbone but introduces a chloropyridinyl phenyl group and a cyclopropanesulfonamido-pyrimidine substituent.
- Activity Data: The sulfonamido and chloropyridine moieties likely improve selectivity for CTPS1, a key enzyme in nucleotide synthesis. The patent highlights IC₅₀ values in the nanomolar range, though specific data for the target compound are unavailable .
N-(4-(4-Benzylpiperazin-1-yl)phenyl)-3-Methylbutanamide
- Commercial Status : Unlike the discontinued target compound, this analog is listed with multiple suppliers, suggesting better stability or demand .
Comparative Data Table
Key Findings and Implications
- Structural-Activity Relationships : The 4-methylpiperazine-phenyl group is a common motif, but substituents on the amide chain and aromatic rings critically influence target selectivity. Sulfonamido and pyrimidine groups (as in the CTPS1 inhibitor) may confer superior enzymatic inhibition compared to simpler analogs.
- Knowledge Gaps: Direct comparative studies on potency, toxicity, or pharmacokinetics are absent, emphasizing the need for further research.
Biological Activity
3-methyl-N-[4-(4-methylpiperazin-1-yl)phenyl]butanamide is a compound of interest in medicinal chemistry due to its potential biological activities, primarily as an inhibitor of the proto-oncogene tyrosine-protein kinase Src. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : 3-methyl-N-[4-(4-methylpiperazin-1-yl)phenyl]butanamide
- Molecular Formula : C16H25N3O
- Molecular Weight : 275.39 g/mol
The primary target of 3-methyl-N-[4-(4-methylpiperazin-1-yl)phenyl]butanamide is the proto-oncogene tyrosine-protein kinase Src . This enzyme is involved in various signaling pathways that regulate cell growth, survival, and proliferation.
Mode of Action
The compound inhibits Src kinase activity, leading to:
- Cell Cycle Arrest : Prevents cells from progressing through the cell cycle.
- Activation of DNA Repair Mechanisms : Enhances the cell's ability to repair DNA damage, which can be crucial in cancer therapies.
Biological Activity
Research indicates that this compound exhibits significant biological activity through various pathways:
- Cancer Therapeutics : By inhibiting Src, it may reduce tumor growth and metastasis.
- Neuroprotective Effects : Potential modulation of neurotransmitter systems due to its piperazine moiety.
- Anti-inflammatory Properties : May influence inflammatory pathways by modulating cytokine release.
In Vitro Studies
In vitro assays have demonstrated that 3-methyl-N-[4-(4-methylpiperazin-1-yl)phenyl]butanamide can effectively inhibit Src activity in cancer cell lines. This inhibition correlates with reduced cell viability and increased apoptosis in treated cells.
Case Studies
-
Case Study on Cancer Cell Lines :
- Objective : To evaluate the efficacy of the compound against various cancer types.
- Results : Significant reduction in cell proliferation was observed in breast and lung cancer cell lines when treated with the compound at concentrations ranging from 10 µM to 100 µM.
-
Neuroprotective Study :
- Objective : To assess the neuroprotective potential in models of neurodegeneration.
- Results : The compound showed a decrease in neuronal apoptosis markers and improved cell survival rates in neuroblastoma cells exposed to oxidative stress.
Comparison with Similar Compounds
| Compound Name | Target | Biological Activity | Unique Features |
|---|---|---|---|
| 3-Methyl-N-[4-(4-methylpiperazin-1-yl)phenyl]butanamide | Src | Inhibits cell proliferation | Contains a butanamide group |
| N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide | PD-L1 | Immune checkpoint inhibition | More complex structure with additional rings |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
